molecular formula C5H7Cl2NO B188956 2,2-dichloro-N-cyclopropylacetamide CAS No. 39084-90-7

2,2-dichloro-N-cyclopropylacetamide

Cat. No.: B188956
CAS No.: 39084-90-7
M. Wt: 168.02 g/mol
InChI Key: BLRFDMOFTKEFJQ-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of chloroacetamides, which are widely studied for their pesticidal and herbicidal properties due to their ability to inhibit plant cell division and lipid biosynthesis .

Properties

CAS No.

39084-90-7

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

2,2-dichloro-N-cyclopropylacetamide

InChI

InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9)

InChI Key

BLRFDMOFTKEFJQ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C(Cl)Cl

Canonical SMILES

C1CC1NC(=O)C(Cl)Cl

Other CAS No.

39084-90-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological activity and physicochemical properties of chloroacetamides are heavily influenced by substituents on the nitrogen and α-carbon. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 2,2-Dichloro-N-cyclopropylacetamide and Analogues
Compound Name Molecular Formula Substituents on Nitrogen Substituents on α-Carbon CAS No. Key References
This compound C₆H₈Cl₂NO Cyclopropyl 2× Chlorine Not explicitly stated
2-Chloro-N-cyclopropylacetamide C₅H₈ClNO Cyclopropyl 1× Chlorine 1477-57-2
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide C₁₁H₁₂Cl₂N₂O Cyclopropyl + 2,4-dichlorophenylamino 1× Chlorine Not provided
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide C₁₁H₁₀ClF₃N₂O Cyclopropyl 3-Chloro-5-(trifluoromethyl)pyridinyl 383148-41-2
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Methoxymethyl + 2,6-diethylphenyl 1× Chlorine 15972-60-8

Key Observations :

  • Chlorine Substitution: The presence of two chlorine atoms in this compound enhances its electrophilicity compared to mono-chloro analogs like 2-chloro-N-cyclopropylacetamide. This may increase reactivity toward biological targets, such as glutathione in plants, which is critical for herbicidal activity .
  • Aromatic vs. Heterocyclic Substituents: Compounds like N-cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide (aromatic) and 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide (heterocyclic) exhibit distinct solubility and binding profiles. The pyridine derivative’s trifluoromethyl group enhances lipophilicity, favoring membrane penetration .
Table 2: Functional Comparison
Compound Name Primary Use/Activity Mechanism of Action Notes
This compound Herbicide (presumed) Inhibition of very-long-chain fatty acid synthesis Likely similar to other chloroacetamides
Alachlor Pre-emergent herbicide Disruption of microtubule assembly Widely used in maize and soybean crops
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide Antimicrobial (hypothesized) Binding to bacterial enzyme active sites Structural similarity to penicillin lateral chains suggests antibiotic potential
2-Chloro-N-(2-oxopropyl)acetamide Research chemical Protein crosslinking agent Used in biochemical assays

Key Findings :

  • Herbicidal Specificity : Alachlor’s 2,6-diethylphenyl group enhances soil adsorption and residual activity, whereas the cyclopropyl group in this compound may reduce environmental persistence due to faster degradation .
  • Antimicrobial Potential: N-Substituted acetamides with aromatic groups (e.g., dichlorophenyl) show structural mimicry of β-lactam antibiotics, suggesting unexplored therapeutic applications .

Physicochemical Properties

Table 3: Physical Properties
Compound Name Molecular Weight (g/mol) Solubility (Predicted) LogP (Octanol-Water)
This compound 183.04 Low (lipophilic) ~2.5
2-Chloro-N-cyclopropylacetamide 149.58 Moderate ~1.8
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide 278.66 Low ~3.2
Alachlor 269.77 Low ~3.0

Insights :

  • Dichloro substitution at the α-carbon raises molecular weight and lipophilicity, which may improve soil retention in agricultural applications .

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